![molecular formula C15H12N4O3 B2957117 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde CAS No. 724755-47-9](/img/structure/B2957117.png)

3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

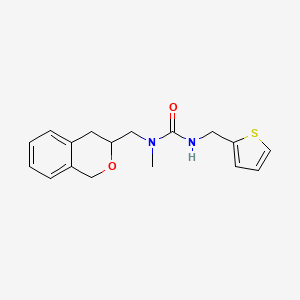

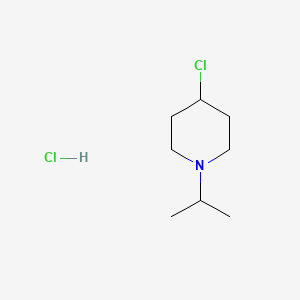

“3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H12N4O3 . It has been mentioned in the context of antituberculosis agents .

Molecular Structure Analysis

The molecular structure of this compound includes a tetrazole ring attached to a benzaldehyde group through an ether linkage . The tetrazole ring is an important structural feature used as a metabolically stable isosteric replacement for the carboxylic acid moiety .Physical and Chemical Properties Analysis

The compound has a molecular formula of C15H12N4O3 and an average mass of 296.281 Da .Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis

3-Methoxy-4-[(1-Phenyl-1H-Tetrazol-5-Yl)Oxy]Benzaldehyde has been utilized in spectroscopic studies. For instance, Özay et al. (2013) synthesized a compound from 2-hydroxy-3-methoxybenzaldehyde and characterized it using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. This study demonstrates the compound's utility in structural determination and characterization (Özay, Yıldız, Ünver, & Durlu, 2013).

Synthesis of New Pharmacophores

The compound has been used in the synthesis of new pharmacophores, as detailed by Bhosle et al. (2012). They developed a synthetic route to produce new pyrazolines and isoxazolines bearing thiazolyl and etheral pharmacophores starting from related chemical precursors. This showcases its application in the development of potentially biologically active compounds (Bhosle, Mali, Pratap, Mane, & Ambedkar, 2012).

Antimicrobial Activity

In the field of antimicrobial research, various analogues of the compound have been synthesized and tested for their antimicrobial activity. For instance, Lal, Yadav, & Kumar (2016) synthesized 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their effectiveness against several bacterial and fungal strains. This research illustrates the compound's role in developing new antimicrobial agents (Lal, Yadav, & Kumar, 2016).

Synthesis of Novel Compounds

The compound has also been involved in the synthesis of novel compounds with potential biological activities. Saeed, Qasim, & Hussain (2015) described the synthesis of substituted aromatic bis-benzaldehydes from hydroxy benzaldehydes, indicating its versatility in creating diverse chemical structures (Saeed, Qasim, & Hussain, 2015).

Wirkmechanismus

While the exact mechanism of action for this compound is not specified, it’s mentioned in the context of antituberculosis agents. It may bind with hydrophobic pockets of free BSA, which leads to the decrease of the efficient concentrations of compounds capable to bind with aminoacyl-tRNA synthetases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c1-21-14-9-11(10-20)7-8-13(14)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPJPTAWNNFNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332214 |

Source

|

| Record name | 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

724755-47-9 |

Source

|

| Record name | 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957052.png)

![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)

![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)